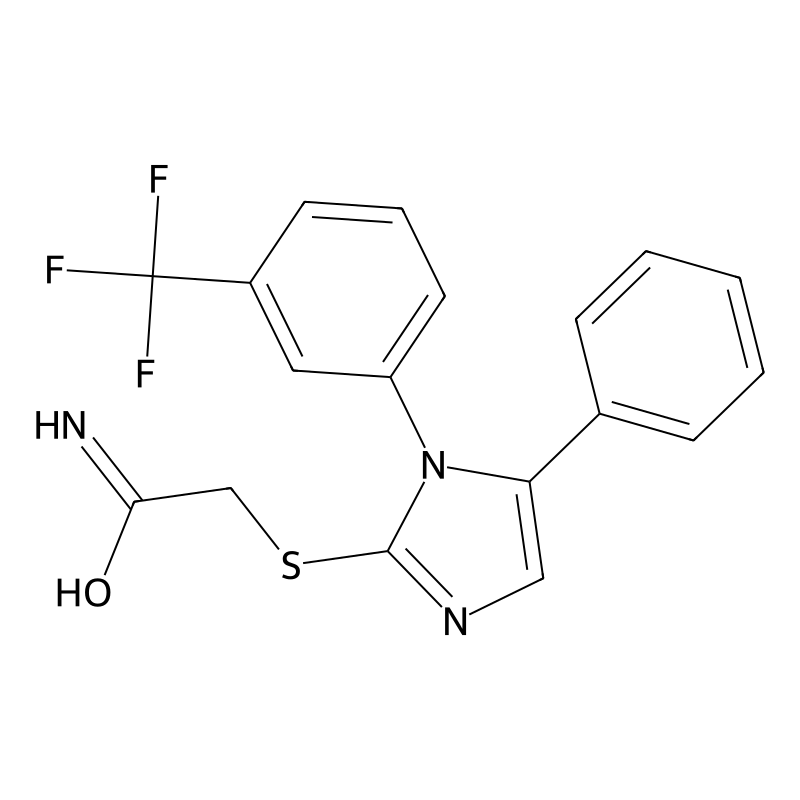

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Imidazole ring

Imidazoles are a class of five-membered heterocyclic aromatic rings found in many biologically important molecules, including the amino acid histidine and the antifungal drug clotrimazole . Derivatives of imidazole have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents .

Thiol group

Thiol groups (also known as sulfhydryl groups) can participate in hydrogen bonding and can form covalent bonds with other molecules. This can be relevant for protein-ligand interactions and enzyme inhibition . Compounds containing thiol groups have been investigated for their potential as anticonvulsant and anti-cancer agents .

Trifluoromethyl group

The trifluoromethyl group is a common bioisosteric replacement for a carboxylic acid group. It can enhance the lipophilicity (fat solubility) of a molecule, which can be important for improving membrane permeability and bioavailability .

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its diverse structural features, including an imidazole ring, a trifluoromethyl group, and a thioether linkage. Its molecular formula is , which reflects its intricate arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The compound's structure contributes to its unique chemical properties and potential biological activities, making it a subject of interest in various fields of research such as medicinal chemistry and materials science .

- Oxidation: The thioether can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction can yield amine derivatives.

- Substitution Reactions: The imidazole ring is reactive towards nucleophilic and electrophilic substitution, allowing for the introduction of various functional groups .

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

- Substitution Reagents: Halogens, alkylating agents.

The biological activity of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide has been linked to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. For instance, imidazole derivatives have been noted for their antifungal and antibacterial properties . The presence of the trifluoromethyl group may enhance the lipophilicity and bioactivity of the compound.

The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves several key steps:

- Formation of the Imidazole Core: This usually starts with a phenyl-substituted aldehyde condensed with ammonia and a phenylacetaldehyde derivative.

- Introduction of the Trifluoromethyl Group: Achieved through nucleophilic substitution on the aromatic ring.

- Thioether Formation: A sulfur-based nucleophile replaces a hydrogen atom to introduce the thioether functional group.

- Acetamide Introduction: The final step involves acylation with a p-tolyl group to form the acetamide moiety.

The compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infections or other diseases.

- Material Science: Its unique chemical properties could be exploited in the development of advanced materials or coatings.

- Research Tool: As a research compound, it can be used to explore biochemical pathways and mechanisms due to its ability to interact with biological targets .

Studies on the interactions of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide with biological molecules are crucial for understanding its mechanism of action. These studies often involve:

- Binding Affinity Assessments: Evaluating how effectively the compound binds to target enzymes or receptors.

- In vitro Assays: Testing biological activity against various pathogens or cell lines to determine efficacy.

Such studies help elucidate the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole | Imidazole ring with trifluoromethyl group | Simpler structure without thioether |

| N-(p-tolyl)acetamide | Acetamide structure | Lacks imidazole core |

| 5-phenyl-1H-imidazole-2-thiol | Imidazole derivative with thiol group | Different reactivity profile due to thiol |

These compounds highlight the uniqueness of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide due to its combination of trifluoromethyl and thioether groups, which impart distinct physicochemical properties and biological activities not found in simpler analogs.